molecular formula C30H31F3N8O B12540487 N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide

Cat. No.: B12540487
M. Wt: 576.6 g/mol
InChI Key: XKBPPFQIDVHRSY-DEOSSOPVSA-N
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Description

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and a pyrimidine moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the dimethylamino group. The trifluoromethyl group is then added through a series of reactions involving fluorinating agents. The final steps involve the coupling of the pyrimidine moiety and the formation of the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide: shares similarities with other compounds containing pyrrolidine, trifluoromethyl, and pyrimidine groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile tool for researchers.

Properties

Molecular Formula

C30H31F3N8O

Molecular Weight

576.6 g/mol

IUPAC Name

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C30H31F3N8O/c1-19-4-5-20(12-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)28(42)37-23-7-6-21(25(13-23)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1

InChI Key

XKBPPFQIDVHRSY-DEOSSOPVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

Origin of Product

United States

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